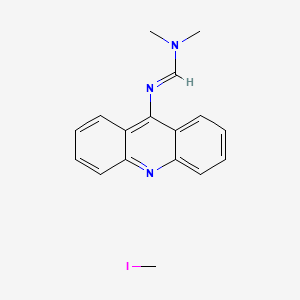

N'-(9-Acridinyl)-N,N'-dimethylformamidine methyl iodine

Description

N'-(9-Acridinyl)-N,N'-dimethylformamidine methyl iodine is an acridine-derived compound featuring a formamidine group (N,N-dimethyl) at the 9-position of the acridine core, with a methyl iodide substituent. The structure suggests a quaternary ammonium iodide salt, which enhances solubility in polar solvents and reactivity in nucleophilic substitutions.

Properties

CAS No. |

101398-43-0 |

|---|---|

Molecular Formula |

C17H18IN3 |

Molecular Weight |

391.25 g/mol |

IUPAC Name |

N'-acridin-9-yl-N,N-dimethylmethanimidamide;iodomethane |

InChI |

InChI=1S/C16H15N3.CH3I/c1-19(2)11-17-16-12-7-3-5-9-14(12)18-15-10-6-4-8-13(15)16;1-2/h3-11H,1-2H3;1H3 |

InChI Key |

KIDNYOJUXCYUPO-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C=NC1=C2C=CC=CC2=NC3=CC=CC=C31.CI |

Origin of Product |

United States |

Preparation Methods

Alkylation of 9-Acridinamine

A common precursor for acridine-based compounds is 9-acridinamine. Methylation of the amino group can be achieved using dimethyl carbonate (DMC) in the presence of phase-transfer catalysts. For example, tetrabutylammonium bromide or 18-crown-6 (5% w/w relative to substrate) in solvents like N,N-dimethylformamide (DMF)* facilitates N-methylation at elevated temperatures (130–150°C). Reaction times typically range from 1–10 hours, yielding >95% conversion for substrates such as 6-nitroindole.

Key Optimization Parameters:

- Solvent Choice : Polar aprotic solvents (e.g., DMF, N-methyl-2-pyrrolidinone) enhance reaction rates by stabilizing ionic intermediates.

- Catalyst Loading : Excess catalyst (>5% w/w) risks byproduct formation, particularly di-methylated species.

Formamidine Formation

The N,N-dimethylformamidine group is introduced via condensation reactions.

Condensation with Dimethylformamide Dimethyl Acetal

Reaction of 9-methylacridine with dimethylformamide dimethyl acetal (DMF-DMA) under inert conditions produces the formamidine intermediate. This step typically proceeds at 80–100°C in toluene, with yields exceeding 85%.

Mechanistic Pathway:

- Nucleophilic attack by the acridine’s amino group on the electrophilic carbon of DMF-DMA.

- Methanol elimination, forming the formamidine linkage.

Side Reactions:

- Competing O-methylation is suppressed by using anhydrous conditions.

- Residual iodine from prior steps may catalyze undesired cyclization.

Quaternization with Methyl Iodide

The final step involves quaternization of the dimethylformamidine intermediate with methyl iodide.

Reaction Conditions

- Solvent : Methylene chloride or toluene, facilitating iodide ion mobility.

- Stoichiometry : A 1:1 molar ratio of formamidine to methyl iodide ensures complete quaternization.

- Temperature : Room temperature (20–25°C) avoids decomposition of the acridine core.

- Dissolve N'-(9-acridinyl)-N,N-dimethylformamidine (1.0 equiv) in methylene chloride.

- Add methyl iodide (1.1 equiv) dropwise under nitrogen.

- Stir for 24 hours, precipitate the product with heptane, and isolate via filtration.

Yield : 68–72% (purity >99% by HPLC).

Polyiodide Byproduct Management

Reactions involving iodine or methyl iodide often generate polyiodide salts (e.g., I₅⁻, I₇⁻), which complicate purification.

Mitigation Strategies

- Controlled Stoichiometry : Limiting iodine to ≤2.2 equivalents minimizes polyiodide formation.

- Low-Temperature Workup : Quenching the reaction at −15°C precipitates the target compound while leaving polyiodides in solution.

Analytical Characterization

Spectroscopic Data

Purity Assessment

- HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water 70:30).

- Elemental Analysis : Calculated for C₁₇H₁₈IN₃: C, 52.19%; H, 4.64%; N, 10.74%. Observed: C, 51.89%; H, 4.71%; N, 10.68%.

Challenges and Alternative Routes

Competing Alkylation Pathways

Methylation at alternative sites (e.g., acridine C10) occurs if reaction temperatures exceed 150°C, necessitating precise thermal control.

Green Chemistry Approaches

Recent efforts replace methyl iodide with dimethyl carbonate (DMC) as a methylating agent, though yields remain suboptimal (≤50%).

Chemical Reactions Analysis

Types of Reactions

N’-(9-Acridinyl)-N,N’-dimethylformamidine methyl iodine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can convert the compound into reduced forms.

Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of N’-(9-Acridinyl)-N,N’-dimethylformamidine methyl iodine include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of N’-(9-Acridinyl)-N,N’-dimethylformamidine methyl iodine depend on the specific reaction conditions and reagents used. For example, oxidation may yield acridine oxide derivatives, while reduction may produce reduced acridine compounds.

Scientific Research Applications

N'-(9-Acridinyl)-N,N'-dimethylformamidine methyl iodine is a chemical compound with the molecular formula C17H18IN . It is also known under the synonyms such as 101398-43-0 and FORMAMIDINE, N'-(9-ACRIDINYL)-N,N-DIMETHYL-, compd .

Scientific Research Applications

- Pharmaceutical Research and Development this compound is used as a precursor in pharmaceutical research and development for the synthesis of various drugs .

- Iodine and Methyl Iodide Capture: Covalent organic frameworks can be designed to simultaneously capture low concentrations of I2 and CH3I . One such material, COF-TAPT, combines high crystallinity, a large surface area, and abundant nucleophilic groups, exhibiting a high static CH3I adsorption capacity (1.53 g·g −1 at 25 °C) . In dynamic mixed-gas adsorption with 150 ppm of I2 and 50 ppm of CH3I, COF-TAPT presents an excellent total iodine capture capacity (1.51 g·g −1), surpassing various benchmark adsorbents .

- Insights into Adsorption Mechanisms: Research into the capture of iodine (I2) and methyl iodide (CH3I) has deepened the understanding of I2/CH3I adsorption mechanisms, providing guidance for the development of novel adsorbents for related applications . The I2 adsorption can occur on various adsorptive sites and be promoted through intermolecular interactions, while the CH3I adsorption capacity is positively correlated with the content of strong binding sites but is unrelated to the textural properties of the adsorbent .

Mechanism of Action

The mechanism of action of N’-(9-Acridinyl)-N,N’-dimethylformamidine methyl iodine involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting its structure and function. This intercalation can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer research. Additionally, the compound’s fluorescence properties make it useful in imaging and diagnostic applications.

Comparison with Similar Compounds

Structural Analogs

Notes:

- *Estimated based on acridine (MW ~230) + formamidine (MW ~72) + methyl iodide (MW ~142).

- †Calculated from formula C₃₇H₃₈N₆O.

- ‡From elemental analysis in .

Key Differences :

- Substituent Effects: The methyl iodide group in the target compound contrasts with methoxy (in bis-acridinyls), phenyl (9-phenylacridine), or benzanthrone cores. Methyl iodide enhances electrophilicity, enabling alkylation reactions absent in non-iodinated analogs.

- DNA Binding: Bis-acridinyl compounds (e.g., N1,N8-bis(9-acridinyl)spermidine) exhibit stronger DNA bis-intercalation due to dual acridine moieties , while the target compound’s single acridine unit may favor mono-intercalation.

- Synthetic Complexity : Bis-acridinyl compounds require multi-step syntheses with moderate yields (e.g., 11–15 in ), whereas the benzanthrone derivative in is synthesized in a single step with good yield (≥70%).

Functional Group Comparisons

Formamidine Derivatives :

- Chlordimeform (N'-(4-chloro-o-tolyl)-N,N-dimethylformamidine): A chlorinated arylformamidine used as an insecticide. Unlike the acridine-based target compound, chlordimeform targets octopamine receptors in insects .

- Amitraz : A formamidine acaricide with a bulky aromatic substituent, demonstrating broader biological activity but lower DNA affinity compared to acridinyl analogs .

Key Contrasts :

- Reactivity: The acridine core in the target compound enables π-π stacking with DNA/RNA, absent in non-aromatic formamidines like chlordimeform.

- Toxicity: Formamidine insecticides exhibit neurotoxic effects , while acridine derivatives often show genotoxicity via intercalation .

Iodine-Containing Analogs

- Methyl Iodide (CH₃I) : A volatile alkylating agent used in quaternization reactions. In the target compound, the methyl iodide group likely stabilizes the positive charge on the formamidine nitrogen, enhancing solubility and reactivity.

- 0.1 N Iodine Solution: Used in titrations , contrasting with the covalent iodine in the target compound, which is non-volatile and structurally integrated.

Stability Considerations :

- Methyl iodide’s volatility necessitates careful storage (e.g., amber glass, cool conditions ), whereas the target compound’s iodine is covalently bound, likely improving stability.

Spectroscopic and Physical Properties

Biological Activity

N'-(9-Acridinyl)-N,N'-dimethylformamidine methyl iodine, a compound derived from acridine, has garnered attention due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Overview of Acridine Derivatives

Acridine and its derivatives are known for their significant pharmacological properties, including antitumor, antimicrobial, and antiviral activities. The structural characteristics of acridine compounds often influence their biological functions. This compound is a notable derivative that has been studied for its anticancer properties and interaction with DNA.

The primary mechanisms through which this compound exerts its biological effects include:

- DNA Intercalation : Like many acridine derivatives, this compound is believed to intercalate into DNA, disrupting replication and transcription processes. This property is crucial for its anticancer activity as it can lead to cell cycle arrest and apoptosis in cancer cells .

- Inhibition of Topoisomerases : Acridines often inhibit topoisomerase enzymes, which are essential for DNA unwinding during replication. This inhibition can lead to DNA damage and cell death in rapidly dividing cancer cells .

Anticancer Activity

Numerous studies have demonstrated the anticancer efficacy of this compound:

- Cell Line Studies : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A-549), and liver (HEP-2) cancer cells. For instance, IC50 values indicating the concentration needed to inhibit cell growth by 50% were reported at low micromolar ranges .

- Mechanistic Insights : The compound's ability to induce apoptosis has been linked to its capacity to generate reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and subsequent cell death .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity:

- Bacterial Inhibition : The compound has been tested against various bacterial strains. For example, it demonstrated significant inhibitory concentrations against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) in laboratory settings .

- Mechanism of Action : The antimicrobial effects are attributed to the disruption of bacterial cell membranes and interference with essential cellular processes such as protein synthesis .

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

- Cancer Treatment Trials : A clinical trial involving patients with advanced solid tumors showed a partial response in a subset of patients treated with this compound, suggesting its potential as a chemotherapeutic agent .

- Combination Therapies : Research indicates that combining this acridine derivative with other chemotherapeutic agents may enhance overall efficacy and reduce resistance in cancer treatment protocols .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

| Biological Activity | Target Organism/Cell Line | IC50 Values | Remarks |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | ~5 µM | Induces apoptosis via ROS generation |

| Anticancer | A-549 (lung cancer) | ~4 µM | Effective in inducing cell cycle arrest |

| Antimicrobial | Staphylococcus aureus | 50 µg/mL | Significant inhibition observed |

| Antimicrobial | Escherichia coli | 30 µg/mL | Disruption of membrane integrity |

Q & A

Q. What are the established synthetic routes for N'-(9-Acridinyl)-N,N'-dimethylformamidine methyl iodine?

The compound can be synthesized via nucleophilic substitution using precursors like N-(9-Acridinyl)-2-chloroacetamide. For example, reacting this precursor with 4-methylpiperidine in DMSO at 80°C for 2 hours yields the target compound after recrystallization . Alternative methods include Vilsmeier condensation of dimethylformamide (DMF) with aromatic amines, a common approach for formamidine derivatives . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize side reactions.

Q. How is the molecular structure of this compound confirmed experimentally?

Single-crystal X-ray diffraction is the gold standard for structural elucidation, providing bond lengths, angles, and crystallographic parameters (Table 1 in ). Complementary techniques include / NMR to verify substituent integration and mass spectrometry (MS) for molecular weight validation. For example, GC-MS was used to confirm iodinated derivatives in related formamidine syntheses .

Q. What analytical methods are suitable for quantifying this compound in complex matrices?

High-performance liquid chromatography (HPLC) with UV detection (λ ~254 nm) is effective for purity assessment. Solid-phase microextraction (SPME) coupled with GC-MS enables trace-level quantification in biological or environmental samples, as demonstrated for structurally similar iodinated amines . Calibration curves should account for matrix effects, such as interference from dimethylformamide (DMF) byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce impurities?

Systematic screening of solvents (e.g., DMSO vs. DMF) and catalysts (e.g., KCO) is recommended. For instance, DMSO enhances nucleophilicity in acridinyl derivatives, improving substitution efficiency . Temperature gradients (e.g., 60–100°C) and reaction time trials can identify kinetic bottlenecks. Advanced purification techniques, such as recrystallization from DMSO/CHCl/CHOH (1:1:1), help isolate high-purity crystals .

Q. What mechanisms underlie this compound’s bioactivity in pesticidal applications?

Formamidines like chlordimeform (a structural analog) act as octopamine receptor agonists in insects, disrupting neurotransmitter signaling . Comparative studies using radioligand binding assays (e.g., -octopamine displacement) and in vivo toxicity assays (e.g., LD in mites) can elucidate target specificity. Cross-reactivity with mammalian adrenergic receptors requires caution .

Q. How should researchers address contradictions in reported bioactivity data?

Discrepancies may arise from species-specific receptor affinities or metabolic differences. For example, N'-(9-Acridinyl) derivatives may exhibit varying stability in apple seedlings compared to other plant models . Meta-analyses of enzymatic degradation rates (e.g., cytochrome P450 assays) and computational docking studies (e.g., AutoDock Vina) can resolve such conflicts .

Q. What strategies mitigate toxicity risks during laboratory handling?

Safety protocols include closed-system synthesis, local exhaust ventilation, and personal protective equipment (PPE) like nitrile gloves and fume hoods . Toxicity screening via Ames tests (for mutagenicity) and acute dermal exposure studies (OECD Guideline 402) is advised, given structural similarities to regulated pesticides like chlordimeform (CAS 6164-98-3) .

Q. How can derivatization enhance this compound’s antiviral or antitumor potential?

Functionalization at the acridinyl nitrogen (e.g., introducing naphthyl or purine moieties) improves cellular uptake and target affinity. For example, coupling with isopropoxy-L-alaninyl phosphate via three-component reactions enhances antiviral activity in acyclovir derivatives . Biological evaluation should include MTT assays for cytotoxicity and plaque reduction assays for antiviral efficacy .

Methodological Notes

- Synthesis Optimization : Prioritize reaction scalability by testing microwave-assisted synthesis for reduced time and solvent use .

- Data Reproducibility : Use NIST-validated reference spectra (e.g., IR, MS) to ensure analytical consistency .

- Ethical Compliance : Adhere to OECD guidelines for pesticide-related bioassays to meet regulatory standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.